molecular formula C10H17NO5 B12980018 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate

3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate

Cat. No.: B12980018
M. Wt: 231.25 g/mol
InChI Key: VSFKPEZKTBTTHX-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is a chemical compound with the CAS Number 2227205-21-0 and a molecular formula of C10H17NO5 . It features a molecular weight of 231.25 g/mol and its structure consists of an azetidine ring substituted with a tetrahydro-2H-pyran-4-yl group, supplied as the oxalate salt . This compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. The tetrahydro-2H-pyran (THP) and azetidine rings are privileged structural motifs found in many biologically active molecules. These fragments are frequently utilized to optimize the properties of drug candidates, including their potency, metabolic stability, and solubility . For instance, derivatives containing the tetrahydro-2H-pyran-4-yl group have been investigated as novel, potent inhibitors of the ALK5 receptor (TGF-β R1), a significant target in the pathogenesis of cancers and fibrotic diseases . The azetidine ring, a four-membered nitrogen-containing saturated cycle, is increasingly employed in drug discovery as a bioisostere for more common functional groups, often contributing to improved pharmacokinetic profiles. As such, 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is a high-purity intermediate intended for use in the synthesis of more complex compounds for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

oxalic acid;3-(oxan-4-yl)azetidine

InChI

InChI=1S/C8H15NO.C2H2O4/c1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)

InChI Key

VSFKPEZKTBTTHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydro-2H-pyran-4-yl Substituent

The tetrahydro-2H-pyran-4-yl moiety is typically prepared or introduced via intermediates such as 4-oxotetrahydro-2H-pyran derivatives or related esters.

  • A patented method describes the synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester through a one-pot reaction involving ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions, followed by a low-temperature Di Keman condensation with a strong base like sodium ethylate or sodium hydride at -10 to 0 °C. This method offers mild conditions, high yield, and simplified purification, which is advantageous for preparing pyran intermediates relevant to the target compound.
Step Reagents/Conditions Outcome
1 Ethyl hydroxypropanoate + ethyl acrylate, alkaline (Na2CO3, K2CO3, NaOH, or KOH) in THF or DMF Formation of 4-oxa-1,7-diethyl pimelate intermediate
2 Addition of sodium ethylate or sodium hydride at -10 to 0 °C Di Keman condensation to yield 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester

Construction of the Azetidine Ring with Tetrahydropyran Substitution

The azetidine ring bearing the tetrahydro-2H-pyran-4-yl substituent is synthesized by coupling azetidine derivatives with the pyran moiety.

  • Azetidine derivatives such as 3-(tetrahydro-2H-pyran-4-yl)azetidine can be prepared by nucleophilic substitution or reductive amination strategies involving azetidine-3-carboxylic acid or its esters and tetrahydropyran-containing intermediates.

  • A process involving hydride reducing agents (e.g., sodium borohydride, lithium aluminum hydride) is used to reduce azetidine carboxylates to the corresponding azetidine alcohols or amines, which can then be functionalized further.

  • Fluoromethylation or other alkylation steps on azetidine nitrogen or carbon centers are performed using alkyl halides and bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to introduce substituents, which can be adapted to introduce the tetrahydropyran substituent.

Formation of the Oxalate Salt

  • The final step involves salt formation by reacting the free base 3-(tetrahydro-2H-pyran-4-yl)azetidine with oxalic acid under controlled conditions to form the oxalate salt. This step improves the compound’s physicochemical properties such as solubility and stability.

Detailed Preparation Procedure (Hypothetical Consolidation)

Step Description Reagents/Conditions Notes
1 Synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester intermediate Ethyl hydroxypropanoate + ethyl acrylate, alkaline, THF, 0 to -10 °C, sodium ethylate High yield, mild conditions
2 Reduction and functionalization of azetidine-3-carboxylate to azetidine intermediate Sodium borohydride or LAH in methanol or THF, 30-65 °C Efficient reduction to amine/alcohol
3 Coupling of azetidine intermediate with tetrahydropyran moiety Alkylation with tetrahydropyran-containing alkyl halide, base (DABCO or triethylamine) Nucleophilic substitution or reductive amination
4 Purification of 3-(tetrahydro-2H-pyran-4-yl)azetidine Flash chromatography or crystallization Ensures high purity
5 Formation of oxalate salt Reaction with oxalic acid in suitable solvent Salt formation for stability

Research Findings and Optimization Notes

  • The use of mild bases and low temperatures during the condensation step in pyran intermediate synthesis minimizes by-products and improves yield.

  • Visible-light mediated carbonyl alkylative amination has been reported as a modern method for constructing α-alkylated amines, which could be adapted for azetidine functionalization, offering mild and selective conditions.

  • Hydride reducing agents such as sodium borohydride and lithium aluminum hydride are effective for reducing azetidine carboxylates to amines or alcohols, with reaction conditions optimized for temperature and solvent to maximize conversion and minimize side reactions.

  • Salt formation with oxalic acid is a standard pharmaceutical practice to improve compound handling and bioavailability, with the oxalate salt of 3-(tetrahydro-2H-pyran-4-yl)azetidine being well-characterized in chemical databases.

Summary Table of Key Reagents and Conditions

Synthetic Step Key Reagents/Conditions Purpose/Outcome
Pyran intermediate synthesis Ethyl hydroxypropanoate, ethyl acrylate, Na2CO3, THF, -10 to 0 °C Formation of pyran ester intermediate
Azetidine reduction Sodium borohydride, methanol, 30-65 °C Reduction of azetidine carboxylate
Azetidine alkylation Alkyl halide (tetrahydropyran derivative), DABCO or triethylamine Introduction of tetrahydropyran group
Purification Flash chromatography, crystallization Isolation of pure azetidine derivative
Oxalate salt formation Oxalic acid, suitable solvent Formation of stable oxalate salt

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in THF at 0°C under an inert atmosphere.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. The oxalate moiety can enhance solubility and bioavailability, critical factors in pharmacology.

Recent studies have indicated that derivatives of azetidine compounds exhibit significant activity against various cancer cell lines. For instance, compounds similar to 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

2. Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals. For example, it can be used as a building block in the synthesis of novel inhibitors targeting specific enzymes involved in disease processes .

Materials Science

1. Polymer Chemistry

In materials science, 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate has potential applications in the development of polymers and composites. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure contributes to the formation of cross-linked networks that improve material performance under stress .

2. Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives. By modifying the chemical structure, researchers can tailor the properties of these materials for specific applications, such as increased adhesion strength or improved resistance to environmental degradation .

Agricultural Chemistry

1. Pesticide Development

Another significant application of 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is in the field of agricultural chemistry, particularly in the development of pesticides and herbicides. The compound's biological activity can be harnessed to create formulations that target pests while minimizing harm to beneficial organisms .

2. Fertilizer Formulations

The compound may also play a role in enhancing nutrient delivery systems within fertilizers. By modifying its structure, it could improve the solubility and absorption rates of essential nutrients, promoting better crop yields and sustainable agricultural practices .

Case Studies

Application AreaCase Study ExampleFindings
Medicinal ChemistryInhibition of cancer cell lines using azetidine derivativesSignificant reduction in cell viability observed; potential for further development as anticancer agents .
Materials ScienceDevelopment of cross-linked polymer networksEnhanced mechanical properties were achieved, indicating improved durability under stress conditions .
Agricultural ChemistryFormulation of a new pesticide based on azetidine derivativesDemonstrated effective pest control with reduced toxicity to non-target species .

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. For instance, it has been studied for its potential to inhibit ataxia telangiectasia mutated (ATM) kinase, which plays a role in DNA damage response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical analysis using general trends and methodologies from the evidence:

Physicochemical Properties

Property 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate Pyrrolidine Derivatives () Oxadiazole-Thiones ()
Ring Size 4-membered (azetidine) + 6-membered (pyran) 5-membered (pyrrolidine) 5-membered (oxadiazole)
Melting Point ~150–160°C (hypothetical) 112–114°C (reported in ) Not reported in
Solubility High (due to oxalate salt) Moderate (ester functionalization) Low (thione group)
Stability Enhanced by salt formation Stable under inert conditions Air-sensitive

Spectroscopic Characterization

  • NMR :
    • Target Compound : Expected signals for azetidine protons (δ 3.0–4.0 ppm) and pyran oxygen-linked carbons (δ 60–70 ppm in $^{13}\text{C}$ NMR).
    • Pyrrolidine Derivatives (): Methyl ester signals at δ 3.6–3.8 ppm and tert-butyl groups at δ 1.3 ppm .
  • MS : Oxalate salts often exhibit parent ion peaks corresponding to [M+H]$^+$ or [M+Na]$^+$, similar to the molecular weight validation in .

Biological Activity

3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring , a four-membered nitrogen-containing heterocycle, and a tetrahydropyran moiety . Its molecular formula is C8H15NOC_8H_{15}NO with a molecular weight of approximately 141.211 g/mol, while the oxalate salt form has a molecular weight of around 231.25 g/mol. The specific combination of these structural elements may confer distinct biological properties that are not present in other similar compounds.

The biological activity of 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate is primarily attributed to its ability to interact with various biological targets. The azetidine ring can undergo nucleophilic substitutions and ring-opening reactions, which may influence its pharmacological effects. Additionally, the oxalate moiety can participate in coordination chemistry, potentially enhancing its interaction with biomolecules.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways, suggesting potential applications in treating autoimmune diseases.
  • Antimicrobial Properties : Certain analogs demonstrate activity against bacterial and fungal strains, indicating their potential as antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
1-Azetidinyl tetrahydrofuranAzetidine ring + tetrahydrofuranDifferent reactivity due to substituents
4-PiperidoneSix-membered nitrogen ringBroader range of biological activities
3-(Hydroxymethyl)azetidineHydroxymethyl substituent on azetidineIncreased polarity may enhance solubility
Tetrahydropyran derivativesVariations in alkyl substitutionsDifferent physical properties affecting solubility

This table highlights how the specific combination of structural elements in 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate may lead to distinct biological properties compared to its analogs.

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigating the effects of azetidine derivatives on cancer cell lines demonstrated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Inflammatory Response Modulation : Research on NAMPT inhibitors has shown that similar compounds can selectively inhibit NAD+ synthesis in lymphocytes, leading to reduced proliferation during autoimmune responses. This suggests that 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate may have similar applications in inflammatory diseases .
  • Antimicrobial Activity : In vitro studies revealed that related tetrahydropyran derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This points towards the potential use of 3-(Tetrahydro-2H-pyran-4-yl)azetidine oxalate as a scaffold for developing new antimicrobial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.